molecular formula C26H22N2O4 B11574432 1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574432
M. Wt: 426.5 g/mol
InChI Key: KPUCNBGROJABCQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrole ring fused with a chromene ring system, along with ethoxyphenyl and pyridinyl substituents. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis method can be employed, where a dione is refluxed with an amine in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . In the industry, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other pyrrolo[3,4-c]pyridine derivatives and pyridinylpiperazines. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, pyrrolo[3,4-c]pyridine derivatives are known for their glucose uptake stimulation properties, while pyridinylpiperazines are studied for their diverse pharmacological profiles .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-6,7-dimethyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-4-31-18-10-8-17(9-11-18)23-22-24(29)19-13-15(2)16(3)14-20(19)32-25(22)26(30)28(23)21-7-5-6-12-27-21/h5-14,23H,4H2,1-3H3

InChI Key

KPUCNBGROJABCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

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